molecular formula C32H21ClN2O2 B11151534 (1Z,2E)-1-[3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene]-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazine

(1Z,2E)-1-[3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene]-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazine

Cat. No.: B11151534
M. Wt: 501.0 g/mol
InChI Key: SRSFKOKYDYHRDZ-HFGYLISISA-N
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Description

(E)-[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE][(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a furochromenylidene core and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE][(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE][(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE][(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE][(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE][(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H21ClN2O2

Molecular Weight

501.0 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-5-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]furo[3,2-g]chromen-7-imine

InChI

InChI=1S/C32H21ClN2O2/c33-25-15-13-24(14-16-25)29-21-36-30-20-31-27(18-28(29)30)26(23-11-5-2-6-12-23)19-32(37-31)35-34-17-7-10-22-8-3-1-4-9-22/h1-21H/b10-7+,34-17+,35-32-

InChI Key

SRSFKOKYDYHRDZ-HFGYLISISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C\2/C=C(C3=CC4=C(C=C3O2)OC=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2C=C(C3=CC4=C(C=C3O2)OC=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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